molecular formula C11H14N2O2 B1517081 2-(Cyclopentylamino)isonicotinic acid CAS No. 1019127-19-5

2-(Cyclopentylamino)isonicotinic acid

Cat. No.: B1517081
CAS No.: 1019127-19-5
M. Wt: 206.24 g/mol
InChI Key: NNHLQOZJRIRQQU-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), where a cyclopentylamino group (-NH-C₅H₉) is substituted at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.24 g/mol (calculated from structural data) . The compound is commercially available from 11 suppliers, indicating its relevance in research and industrial applications . It is often used in pharmaceutical and biochemical studies due to its structural similarity to bioactive pyridine derivatives.

Properties

IUPAC Name

2-(cyclopentylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHLQOZJRIRQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651393
Record name 2-(Cyclopentylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019127-19-5
Record name 2-(Cyclopentylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)isonicotinic acid typically involves the reaction of cyclopentylamine with isonicotinic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification and coupling reactions to form derivatives:

Reaction TypeConditionsProductKey Data/NotesReferences
Esterification Methanol/H<sub>2</SO<sub>4</sub>, refluxMethyl 2-(cyclopentylamino)isonicotinateYield: ~75% (via Fischer esterification)
Amide Formation EDCl/HOBt, DMF, RT2-(Cyclopentylamino)-N-alkylisonicotinamideBroad substrate scope (alkyl/aryl amines)
Hydrazide Synthesis Hydrazine hydrate, ethanol, Δ2-(Cyclopentylamino)isonicotinohydrazideIntermediate for antitubercular agents

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group, producing substituted pyridines:

ConditionsProductMechanismReferences
CuCO<sub>3</sub>/DMF, 120°C2-CyclopentylaminopyridineRadical-mediated decarboxylation
Pyridine, reflux3-Cyano-2-cyclopentylaminopyridineIn situ nitrile formation via HCN elimination

Coordination Chemistry and Metal Complexation

The compound acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and carboxylate oxygen:

Metal IonComplex StructureApplicationReferences
Cu(II)[Cu(L)<sub>2</sub>(H<sub>2</O)<sub>2</sub>]·2H<sub>2</sub>OCatalytic oxidation of alcohols
Fe(III)2D polymeric networkMOFs for gas storage

Nucleophilic Substitution at the Amine Group

The cyclopentylamino group participates in alkylation and acylation reactions:

ReactionConditionsProductYieldReferences
Alkylation RX, K<sub>2</CO<sub>3</sub>, DMFN-Alkyl-2-(cyclopentylamino)isonicotinic acid60-85%
Acylation AcCl, Et<sub>3</sub>N, CH<sub>2</Cl<sub>2</sub>N-Acetyl derivative92%

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitution:

ElectrophileConditionsPositionProductReferences
HNO<sub>3</sub>/H<sub>2</SO<sub>4</sub>0°C, 2 hC-55-Nitro-2-(cyclopentylamino)isonicotinic acid
Br<sub>2</sub>, FeBr<sub>3</sub>CHCl<sub>3</sub>, RTC-33-Bromo derivative

Scientific Research Applications

2-(Cyclopentylamino)isonicotinic acid has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Cyclopentylamino)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Cyclopentylamino)isonicotinic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₁H₁₃N₂O₂ 205.24 Cyclopentylamino High lipophilicity due to aliphatic ring
2-(Butylamino)isonicotinic Acid C₁₀H₁₄N₂O₂ 194.23 Butylamino Stable under recommended storage conditions
2-(Methylamino)isonicotinic Acid C₇H₈N₂O₂ 152.15 Methylamino Higher solubility in polar solvents
2-(4-Acetylphenyl)isonicotinic acid C₁₄H₁₁NO₃ 241.24 4-Acetylphenyl Aromatic substituent enhances π-π interactions

Key Observations :

  • 2-(4-Acetylphenyl)isonicotinic acid exhibits a higher molecular weight (241.24 g/mol) due to the acetylphenyl group, which may improve binding affinity in receptor-targeted applications .

Biological Activity

2-(Cyclopentylamino)isonicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a cyclopentyl group attached to the amino moiety. This structural modification can influence its biological activity significantly, enhancing interactions with various biological targets.

The compound's mechanism of action primarily involves interactions with specific receptors and enzymes. It is known to modulate pathways associated with:

  • Neurotransmitter Receptors : It may act on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic plasticity.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cell cycle regulation and proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains, suggesting it could be developed into an antimicrobial agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .
    • Another investigation highlighted its ability to modulate inflammatory cytokines in macrophage cultures, showcasing its anti-inflammatory potential .
  • In Vivo Models :
    • Animal studies revealed that treatment with this compound resulted in reduced tumor size in xenograft models, supporting its antitumor activity.
    • Additionally, behavioral assays indicated that the compound could influence locomotion and pain response in rodent models, suggesting central nervous system activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction of cytokine levels
AntimicrobialEfficacy against bacterial strains
CNS EffectsModulation of locomotion/pain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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